2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
Mechanism of Action
Target of Action
Derivatives of [1,2,4]triazolo[1,5-c]quinazoline have been reported to have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune responses, and regulation of heart rate.
Mode of Action
It’s known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
It’s known that [1,2,4]triazolo[1,5-c]quinazolines can influence a variety of biological properties, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 21626 , which may influence its bioavailability and distribution within the body.
Result of Action
It’s known that [1,2,4]triazolo[1,5-c]quinazolines and their derivatives have demonstrated antitumor properties . This suggests that the compound may have potential effects on cell proliferation and survival.
Preparation Methods
The synthesis of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by treatment with potassium ethylxanthogenate . This reaction proceeds via a Dimroth-like rearrangement, leading to the formation of the desired compound .
Chemical Reactions Analysis
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide, acetic acid, and various isothiocyanates . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structure and properties. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds have shown antimicrobial activity and are structurally related.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA-binding affinities.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent activity against various bacterial strains.
These compounds share similar heterocyclic frameworks but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMWNARIQBYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C=CC=CC3=NC(=S)N2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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